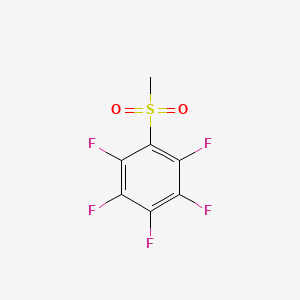

Sulfone, methyl pentafluorophenyl

Description

BenchChem offers high-quality Sulfone, methyl pentafluorophenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfone, methyl pentafluorophenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentafluoro-6-methylsulfonylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O2S/c1-15(13,14)7-5(11)3(9)2(8)4(10)6(7)12/h1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFYROSQTNAJIIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C(=C(C(=C1F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30215403 | |

| Record name | Sulfone, methyl pentafluorophenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651-85-4 | |

| Record name | 1,2,3,4,5-Pentafluoro-6-(methylsulfonyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=651-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfone, methyl pentafluorophenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000651854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfone, methyl pentafluorophenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl Pentafluorophenyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the synthesis of methyl pentafluorophenyl sulfone, a valuable building block in medicinal chemistry and materials science. The protocol outlines a reliable two-step synthetic route, commencing with the methylation of pentafluorothiophenol to yield methyl pentafluorophenyl sulfide, which is subsequently oxidized to the target sulfone. This document includes detailed experimental procedures, quantitative data, and mechanistic diagrams to assist researchers in the successful synthesis and characterization of this compound.

Core Synthesis Overview

The synthesis of methyl pentafluorophenyl sulfone is efficiently achieved through a two-step process:

-

S-Methylation of Pentafluorothiophenol: The initial step involves the nucleophilic substitution of the acidic proton of pentafluorothiophenol with a methyl group. This is typically accomplished using a methylating agent such as methyl iodide in the presence of a base.

-

Oxidation of Methyl Pentafluorophenyl Sulfide: The resulting sulfide is then oxidized to the corresponding sulfone. This transformation can be achieved using a variety of oxidizing agents, with potassium peroxymonosulfate (Oxone) and meta-chloroperoxybenzoic acid (m-CPBA) being common and effective choices.

Experimental Protocols

Step 1: Synthesis of Methyl Pentafluorophenyl Sulfide

Reaction: C₆F₅SH + CH₃I → C₆F₅SCH₃ + HI

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Pentafluorothiophenol | 200.13 | 5.0 g | 0.025 |

| Methyl Iodide | 141.94 | 4.26 g (1.87 mL) | 0.030 |

| Potassium Carbonate | 138.21 | 4.15 g | 0.030 |

| Acetone | 58.08 | 50 mL | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer, add pentafluorothiophenol (5.0 g, 0.025 mol) and acetone (50 mL).

-

Stir the solution at room temperature and add potassium carbonate (4.15 g, 0.030 mol).

-

To this suspension, add methyl iodide (1.87 mL, 0.030 mol) dropwise over 5 minutes.

-

Stir the reaction mixture at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, filter the mixture to remove the inorganic salts.

-

Wash the solid residue with a small amount of acetone.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, methyl pentafluorophenyl sulfide, can be used in the next step without further purification. A typical yield for this step is in the range of 90-95%.

Step 2: Synthesis of Methyl Pentafluorophenyl Sulfone

Reaction: C₆F₅SCH₃ + [O] → C₆F₅SO₂CH₃

Two effective methods for the oxidation are provided below.

Method A: Oxidation with Oxone

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl Pentafluorophenyl Sulfide | 214.16 | 4.28 g | 0.020 |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | 614.76 | 27.05 g | 0.044 (equiv. of KHSO₅) |

| Methanol | 32.04 | 100 mL | - |

| Water | 18.02 | 100 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve the crude methyl pentafluorophenyl sulfide (4.28 g, 0.020 mol) in methanol (100 mL).

-

In a separate beaker, prepare a solution of Oxone (27.05 g, containing 0.044 mol of KHSO₅) in water (100 mL).

-

Cool the methanol solution of the sulfide to 0 °C in an ice bath.

-

Slowly add the aqueous Oxone solution to the stirred sulfide solution over a period of 30 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude methyl pentafluorophenyl sulfone by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate. A typical yield for this step is in the range of 85-95%.

Method B: Oxidation with m-CPBA

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl Pentafluorophenyl Sulfide | 214.16 | 4.28 g | 0.020 |

| m-Chloroperoxybenzoic acid (m-CPBA, 77%) | 172.57 | 10.1 g | 0.044 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

Procedure:

-

Dissolve methyl pentafluorophenyl sulfide (4.28 g, 0.020 mol) in dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-chloroperoxybenzoic acid (10.1 g of 77% purity, 0.044 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

The reaction mixture can be worked up by washing with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove excess m-CPBA and the by-product, m-chlorobenzoic acid.

-

Wash the organic layer with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify by recrystallization as described in Method A. A typical yield for this step is in the range of 80-90%.

Data Presentation

| Step | Reactants | Products | Oxidizing Agent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | Pentafluorothiophenol, Methyl Iodide | Methyl Pentafluorophenyl Sulfide | - | Acetone | RT | 4 | 90-95 |

| 2A | Methyl Pentafluorophenyl Sulfide | Methyl Pentafluorophenyl Sulfone | Oxone | Methanol/Water | 0 to RT | 12-16 | 85-95 |

| 2B | Methyl Pentafluorophenyl Sulfide | Methyl Pentafluorophenyl Sulfone | m-CPBA | Dichloromethane | 0 to RT | 4-6 | 80-90 |

Characterization Data (Predicted)

-

¹H NMR (CDCl₃, 400 MHz): δ 3.2-3.4 (s, 3H). The methyl protons are expected to be a singlet in this region, deshielded by the adjacent sulfonyl group.

-

¹³C NMR (CDCl₃, 101 MHz): δ 45-47 (CH₃), other peaks corresponding to the pentafluorophenyl ring will show complex coupling with fluorine.

-

¹⁹F NMR (CDCl₃, 376 MHz): Resonances for the five fluorine atoms on the aromatic ring are expected.

-

Mass Spectrometry (EI): m/z for C₇H₃F₅O₂S.

Visualizations

Experimental Workflow

Technical Guide on Aryl Sulfones: A Profile of Methyl Phenyl Sulfone

Introduction to Methyl Phenyl Sulfone

Methyl phenyl sulfone, also known as methylsulfonylbenzene, is a versatile organosulfur compound characterized by a sulfonyl group connected to a methyl group and a phenyl group.[1][2] Its chemical stability, polarity, and the electron-withdrawing nature of the sulfonyl group make it a significant building block in organic synthesis.[3][4] It serves as a key intermediate in the development of pharmaceuticals, particularly sulfonamide drugs, as well as in the agrochemical and polymer industries.[1][5] The sulfone functional group is a common motif in medicinal chemistry, valued for its ability to improve physicochemical properties such as solubility and metabolic stability.[4]

Physicochemical Properties

The core physical and chemical properties of methyl phenyl sulfone are summarized below. This data is essential for its application in synthesis and material science.

| Property | Value | Source(s) |

| CAS Number | 3112-85-4 | [1][6][7] |

| Molecular Formula | C₇H₈O₂S | [1][6][7] |

| Molecular Weight | 156.20 g/mol | [1][6][7] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 85-90 °C | [1][7][8] |

| Boiling Point | 302.6 ± 15.0 °C at 760 mmHg | [7] |

| Density | 1.2 ± 0.1 g/cm³ | [7] |

| Solubility | Soluble in ethanol and benzene; sparingly soluble in water.[2][3] | |

| LogP | 0.50 | [7] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of methyl phenyl sulfone. Key data from various spectroscopic techniques are presented below.

| Technique | Key Data and Observations | Source(s) |

| ¹H NMR | (CDCl₃, 90 MHz) δ (ppm): 7.94 (m, 2H, ortho-protons), 7.63 (m, 3H, meta- and para-protons), 3.06 (s, 3H, methyl protons). | [9][10] |

| ¹³C NMR | (CDCl₃, 100 MHz) δ (ppm): 140.4, 133.6, 129.3, 127.2, 44.4. | [10][11] |

| Infrared (IR) | KBr disc (cm⁻¹): Key peaks corresponding to SO₂ symmetric and asymmetric stretching vibrations. Strong absorptions are typically observed around 1320-1285 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). | [6][12][13] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 156. Other major fragments include m/z 77 (C₆H₅⁺) and 94 (C₆H₅O⁺). | [14][15] |

Synthesis and Experimental Protocols

Methyl phenyl sulfone can be synthesized through several established routes. The most common methods involve the oxidation of a sulfide precursor or the alkylation of a sulfinate salt.

Common Synthetic Routes

-

Oxidation of Methyl Phenyl Sulfide (Thioanisole): This is a straightforward method where thioanisole is oxidized using a variety of oxidizing agents, such as hydrogen peroxide in acetic acid.[3][16]

-

Alkylation of Sodium Benzenesulfinate: This route involves the reaction of sodium benzenesulfinate with a methylating agent like dimethyl sulfate.[3][16]

-

From Benzenesulfonyl Chloride: A one-pot synthesis can be achieved by reacting benzenesulfonyl chloride, followed by methylation with dimethyl sulfate.[17]

Below is a diagram illustrating the general workflow for the synthesis of methyl phenyl sulfone via the oxidation of thioanisole.

Caption: General workflow for the synthesis of Methyl Phenyl Sulfone.

Experimental Protocol: Oxidation of Methyl Phenyl Sulfide

This protocol is based on established methods for the oxidation of sulfides to sulfones.[3][16]

Materials:

-

Methyl phenyl sulfide (thioanisole)

-

30% Hydrogen Peroxide (H₂O₂)

-

Glacial Acetic Acid

-

Sodium bisulfite (for quenching)

-

Dichloromethane (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethanol/water for recrystallization

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl phenyl sulfide (1.0 eq) in glacial acetic acid.

-

Carefully add 30% hydrogen peroxide (approx. 2.2 eq) to the solution. The addition may be exothermic and should be done in portions, with cooling if necessary.

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into cold water.

-

Quench any excess peroxide by the slow addition of a saturated sodium bisulfite solution until a test with peroxide indicator paper is negative.

-

Extract the aqueous mixture with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol-water, to obtain pure methyl phenyl sulfone as a white crystalline solid.[16]

Applications in Research and Drug Development

Methyl phenyl sulfone is not typically a final drug product but rather a crucial intermediate and structural motif. Its properties are leveraged to build more complex, biologically active molecules.

-

Pharmaceutical Intermediate: It is a key building block for synthesizing sulfonamide drugs, a class of antibiotics.[1]

-

Medicinal Chemistry Scaffold: The methylsulfone group is incorporated into drug candidates to enhance properties like polarity, solubility, and metabolic stability, and to act as a hydrogen bond acceptor.[4]

-

Agrochemicals: It is used in the formulation of some pesticides and herbicides.[1]

-

Polymer Science: Due to its thermal and chemical resistance, it is used in the production of high-performance polymers.[1]

The diagram below illustrates the relationship between the chemical properties of the methyl sulfone group and its applications in drug design.

Caption: Logical flow from properties of the sulfone group to its use in drug design.

Conclusion

Methyl phenyl sulfone is a foundational compound in the field of organic and medicinal chemistry. While it lacks direct biological activity in many cases, its robust chemical nature, well-defined properties, and straightforward synthesis make it an invaluable precursor and structural component. An understanding of its chemistry provides a solid basis for researchers exploring the synthesis and properties of more complex aryl sulfones for applications in drug discovery, materials science, and beyond.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. Methyl phenyl sulfone | 3112-85-4 [chemicalbook.com]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. nbinno.com [nbinno.com]

- 6. Methyl phenyl sulfone | C7H8O2S | CID 18369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl phenyl sulfone | CAS#:3112-85-4 | Chemsrc [chemsrc.com]

- 8. Methyl phenyl sulfone, 99% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. Methyl phenyl sulfone(3112-85-4) 1H NMR [m.chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Sulfone, methyl phenyl [webbook.nist.gov]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. Sulfone, methyl phenyl [webbook.nist.gov]

- 16. researchgate.net [researchgate.net]

- 17. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Characterization of Methyl Pentafluorophenyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of methyl pentafluorophenyl sulfone, a valuable building block in medicinal chemistry and materials science. The strong electron-withdrawing nature of the pentafluorophenyl group combined with the polarity of the methyl sulfone moiety imparts unique chemical properties, making it a subject of interest for creating novel chemical entities.

Synthesis Pathway

The most direct and common route for the synthesis of methyl pentafluorophenyl sulfone is a two-step process. The first step involves the nucleophilic aromatic substitution of hexafluorobenzene with a methylthiolate source to form the precursor, methyl pentafluorophenyl sulfide. The subsequent step is the oxidation of the sulfide to the desired sulfone.

A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA), which is known for its effectiveness in converting sulfides to sulfones.[1] Alternative oxidants such as hydrogen peroxide, often with a catalyst like sodium tungstate, or potassium peroxymonosulfate (Oxone®) can also be employed for this purpose.[2][3][4]

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of methyl pentafluorophenyl sulfone.

Step 1: Synthesis of Methyl Pentafluorophenyl Sulfide

This procedure outlines the nucleophilic substitution reaction to create the sulfide precursor.

Methodology:

-

In a round-bottom flask under a nitrogen atmosphere, sodium methanethiolate (1.1 equivalents) is dissolved in anhydrous N,N-dimethylformamide (DMF).

-

The solution is cooled to 0°C using an ice bath.

-

Hexafluorobenzene (1.0 equivalent) is added dropwise to the stirred solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is quenched by pouring it into cold water.

-

The aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using hexanes as the eluent to yield methyl pentafluorophenyl sulfide as a clear oil.[5]

Step 2: Oxidation to Methyl Pentafluorophenyl Sulfone

This procedure details the oxidation of the sulfide to the final sulfone product.

Methodology:

-

Methyl pentafluorophenyl sulfide (1.0 equivalent) is dissolved in dichloromethane (DCM) in a round-bottom flask.[1]

-

The solution is cooled to 0°C in an ice bath.

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~2.2 equivalents) is added portion-wise to the stirred solution, maintaining the temperature below 5°C.

-

The reaction mixture is stirred at 0°C for one hour and then allowed to warm to room temperature and stirred for an additional 4-6 hours.

-

The reaction progress is monitored by TLC until the starting sulfide is consumed.

-

The reaction mixture is then filtered to remove the m-chlorobenzoic acid byproduct.

-

The filtrate is washed sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting crude solid is purified by recrystallization (e.g., from an ethanol/water mixture) to afford methyl pentafluorophenyl sulfone as a white crystalline solid.

Characterization Data

The structural confirmation of the synthesized methyl pentafluorophenyl sulfone is achieved through various spectroscopic and physical methods. The expected data is summarized below.

| Parameter | Expected Value / Observation |

| Molecular Formula | C7H3F5O2S |

| Molecular Weight | 246.16 g/mol |

| Physical Appearance | White crystalline solid |

| Melting Point | Expected to be a solid with a defined melting point, likely higher than related non-fluorinated or partially fluorinated analogs like 4-fluorophenyl methyl sulfone (78-81 °C).[6] |

| 1H NMR (CDCl3) | δ ~3.2-3.4 ppm (s, 3H, -SO2CH3). The singlet for the methyl protons is expected to be shifted downfield compared to the sulfide precursor due to the electron-withdrawing effect of the sulfone group.[7][8] |

| 13C NMR (CDCl3) | δ ~45 ppm (-SO2C H3); δ ~110-150 ppm (complex multiplets due to C-F coupling for C6F5). Carbons directly bonded to fluorine will show large one-bond coupling constants (1JCF).[9][10] |

| 19F NMR (CDCl3) | Three distinct signals are expected for the ortho, para, and meta fluorine atoms: δ ~-140 to -145 ppm (m, 2F, ortho-F); δ ~-150 to -155 ppm (t, 1F, para-F); δ ~-160 to -165 ppm (m, 2F, meta-F).[11][12][13] |

| IR Spectroscopy (KBr) | νmax ~1330-1350 cm-1 (asymmetric SO2 stretch), ~1150-1170 cm-1 (symmetric SO2 stretch), ~1500-1520 cm-1 and ~980-1000 cm-1 (C-F and C6F5 ring vibrations).[14][15] |

| Mass Spectrometry (EI) | m/z (%): 246 [M]+, 231 [M-CH3]+, 167 [M-SO2CH3]+. The molecular ion peak should be clearly visible. A prominent fragment would correspond to the loss of the methyl group.[16] |

References

- 1. Sulfone synthesis by oxidation [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 4. Biocatalytic Oxidation of Sulfides to Sulfones : Oriental Journal of Chemistry [orientjchem.org]

- 5. Page loading... [guidechem.com]

- 6. echemi.com [echemi.com]

- 7. rsc.org [rsc.org]

- 8. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 19F [nmr.chem.ucsb.edu]

- 12. colorado.edu [colorado.edu]

- 13. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Sulfone, methyl phenyl [webbook.nist.gov]

Spectroscopic and Analytical Data for Methyl Pentafluorophenyl Sulfone: A Technical Guide

Introduction and Synthesis

Methyl pentafluorophenyl sulfone is a fluorinated aromatic sulfone. The presence of the pentafluorophenyl group significantly influences the electronic properties of the sulfone moiety, making it a potentially interesting building block in medicinal chemistry and materials science. A plausible and common method for the synthesis of aryl sulfones is the oxidation of the corresponding sulfide. Therefore, methyl pentafluorophenyl sulfone can be synthesized by the oxidation of methyl pentafluorophenyl sulfide.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for methyl pentafluorophenyl sulfone. These predictions are based on data from similar compounds, including phenyl methyl sulfone and other pentafluorophenyl derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing a single peak for the methyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~3.2 - 3.4 | Singlet (s) | -SO₂CH₃ |

2.1.2. ¹³C NMR Spectroscopy

Obtaining a high-quality ¹³C NMR spectrum for compounds containing a pentafluorophenyl group can be challenging. The carbon signals of the fluorinated ring are often broad and have a low signal-to-noise ratio due to coupling with the fluorine atoms (C-F coupling).

| Chemical Shift (δ) ppm | Assignment |

| ~45 | -SO₂CH₃ |

| ~110 - 120 | C-SO₂ (ipso-carbon) |

| ~135 - 148 | C-F (ortho, meta, para-carbons) |

2.1.3. ¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is the most informative for the characterization of the pentafluorophenyl group. It is expected to show three distinct signals corresponding to the ortho, para, and meta fluorine atoms.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |

| ~ -140 to -145 | Triplet (t) | J(Fₒ, Fₘ) ≈ 20-25 | ortho-F |

| ~ -150 to -155 | Triplet (t) | J(Fₚ, Fₘ) ≈ 20-25 | para-F |

| ~ -160 to -165 | Triplet of triplets (tt) or complex multiplet | J(Fₘ, Fₒ) ≈ 20-25, J(Fₘ, Fₚ) ≈ 20-25 | meta-F |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the S=O stretching of the sulfone group and vibrations of the C-F and aromatic C=C bonds.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~1350 - 1380 | Strong | Asymmetric SO₂ stretch |

| ~1160 - 1190 | Strong | Symmetric SO₂ stretch |

| ~1500 - 1650 | Medium to Strong | C=C aromatic stretching |

| ~950 - 1100 | Strong | C-F stretching |

Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Assignment |

| 246 | [M]⁺ (Molecular ion) |

| 231 | [M - CH₃]⁺ |

| 167 | [C₆F₅]⁺ |

| 79 | [CH₃SO₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a standard single-pulse experiment. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

¹³C NMR: Acquire the spectrum on a 100 MHz or higher field spectrometer. Use a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and a larger number of scans may be necessary to observe the signals of the fluorinated carbons.

-

¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe. Use a standard single-pulse experiment, typically with proton decoupling. Use an external reference standard such as CFCl₃ (δ = 0 ppm) or an internal standard.

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a relatively volatile and thermally stable compound like this, Electron Ionization (EI) coupled with a Gas Chromatography (GC) inlet is a common method. Alternatively, Electrospray Ionization (ESI) from a suitable solvent can be used.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), use a time-of-flight (TOF) or Orbitrap mass analyzer to determine the exact mass and elemental composition.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of methyl pentafluorophenyl sulfone.

Caption: Workflow for the synthesis and spectroscopic analysis.

An In-Depth Technical Guide to the Solubility of Methyl Pentafluorophenyl Sulfone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pentafluorophenyl sulfone is an organosulfur compound characterized by a sulfonyl functional group attached to a methyl group and a pentafluorophenyl ring. The high degree of fluorination significantly influences its physicochemical properties, including solubility, which is a critical parameter in drug discovery and development. Solubility affects bioavailability, formulation, and the design of subsequent in vitro and in vivo studies. This guide offers a comprehensive overview of the expected solubility of methyl pentafluorophenyl sulfone based on analogous compounds and provides detailed methodologies for its experimental determination.

Predicted and Analogous Solubility Data

While specific data for methyl pentafluorophenyl sulfone is unavailable, the solubility of related sulfones can provide a strong indication of suitable solvents. Generally, sulfones exhibit solubility in polar aprotic and some polar protic solvents.

Table 1: Qualitative Solubility of 4-Fluorophenyl Methyl Sulfone

A structurally similar compound, 4-fluorophenyl methyl sulfone, provides qualitative solubility information in several common organic solvents.

| Solvent Name | Chemical Formula | Solvent Type | Solubility |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble |

| Dimethyl Sulfoxide | (CH₃)₂SO | Polar Aprotic | Soluble |

| Methanol | CH₃OH | Polar Protic | Soluble |

Table 2: Quantitative Solubility of 4,4′-Dihydroxydiphenyl Sulfone

Quantitative data for 4,4′-dihydroxydiphenyl sulfone further illustrates the solubility trends of sulfones in various organic solvents at different temperatures.[1] The solubility is expressed as the mole fraction (x).

| Solvent | 278.15 K (5°C) | 283.15 K (10°C) | 288.15 K (15°C) | 293.15 K (20°C) | 298.15 K (25°C) | 303.15 K (30°C) | 308.15 K (35°C) | 313.15 K (40°C) |

| Acetone | 0.0893 | 0.1011 | 0.1142 | 0.1288 | 0.1450 | 0.1631 | 0.1832 | 0.2056 |

| Acetonitrile | 0.0389 | 0.0443 | 0.0504 | 0.0573 | 0.0651 | 0.0739 | 0.0838 | 0.0951 |

| Ethyl Acetate | 0.0152 | 0.0176 | 0.0203 | 0.0234 | 0.0269 | 0.0309 | 0.0354 | 0.0406 |

| Methanol | 0.0101 | 0.0117 | 0.0136 | 0.0157 | 0.0181 | 0.0208 | 0.0239 | 0.0274 |

| Ethanol | 0.0089 | 0.0104 | 0.0121 | 0.0140 | 0.0162 | 0.0187 | 0.0216 | 0.0248 |

Experimental Protocols for Solubility Determination

The "shake-flask" method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[2][3][4]

Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved compound in the clear supernatant is quantified.[2][5]

Detailed Experimental Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of methyl pentafluorophenyl sulfone to a series of vials, each containing a different organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.[3][6]

-

-

Phase Separation:

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant.

-

Separate the dissolved solute from any remaining solid particles. This can be achieved by:

-

Centrifugation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Filtration: Filter the supernatant through a syringe filter (e.g., 0.22 µm or 0.45 µm PVDF filter).[7]

-

-

-

Quantification of Dissolved Compound:

Analytical Methods for Quantification

-

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The concentration is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.[10][11]

-

Procedure:

-

Develop a suitable HPLC method (e.g., reverse-phase with a C18 column).

-

Prepare a series of standard solutions of methyl pentafluorophenyl sulfone of known concentrations.

-

Generate a calibration curve by injecting the standards and plotting peak area versus concentration.

-

Inject the filtered sample from the solubility experiment (appropriately diluted if necessary) and determine its concentration from the calibration curve.[10]

-

-

-

UV-Visible Spectroscopy:

-

Principle: This method measures the absorbance of light by the compound at a specific wavelength. The concentration is determined using the Beer-Lambert law by comparing the absorbance of the sample to a calibration curve.[12]

-

Procedure:

-

Determine the wavelength of maximum absorbance (λmax) for methyl pentafluorophenyl sulfone.

-

Prepare a series of standard solutions and measure their absorbance at λmax to create a calibration curve.

-

Measure the absorbance of the filtered sample (diluted if necessary) and calculate the concentration using the calibration curve.[13]

-

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of methyl pentafluorophenyl sulfone.

References

- 1. researchgate.net [researchgate.net]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. biorelevant.com [biorelevant.com]

- 8. Solubility Test | AxisPharm [axispharm.com]

- 9. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 11. sciforum.net [sciforum.net]

- 12. pharmatutor.org [pharmatutor.org]

- 13. bioassaysys.com [bioassaysys.com]

Unraveling the Thermal Stability of Methyl Pentafluorophenyl Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity, and improved lipophilicity. The pentafluorophenyl group is a particularly valuable synthon in this regard. When coupled with a sulfone group, which is a common pharmacophore and a metabolically stable functional group, the resulting molecule, methyl pentafluorophenyl sulfone, presents a promising scaffold for drug design. Understanding its thermal stability is paramount for defining safe handling, storage, and processing conditions.

Expected Thermal Stability: An Evidence-Based Estimation

Direct experimental data on the thermal decomposition of methyl pentafluorophenyl sulfone is not extensively reported. However, an estimation of its thermal stability can be derived from the analysis of related compounds.

Acyclic aromatic sulfones, such as diphenyl sulfone, have been shown to undergo thermal decomposition at temperatures exceeding 350°C.[1] The strength of the carbon-sulfur bond in aryl sulfones and the resonance stabilization of the aromatic rings contribute to their notable thermal robustness.

Furthermore, the carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[2] This inherent strength imparts exceptional thermal and chemical stability to polyfluorinated compounds.[2] The multiple C-F bonds in the pentafluorophenyl ring of methyl pentafluorophenyl sulfone are expected to significantly enhance its resistance to thermal degradation.

Based on these considerations, it is anticipated that methyl pentafluorophenyl sulfone possesses high thermal stability, with a decomposition onset temperature likely well above 200°C, and potentially exceeding 300°C under an inert atmosphere.

Data Presentation

As no specific quantitative data for methyl pentafluorophenyl sulfone was found, a comparative table of related sulfone compounds is presented below to provide context for its expected thermal properties.

| Compound Name | Structure | Melting Point (°C) | Decomposition Onset (°C) | Reference |

| Methyl Phenyl Sulfone | CH₃SO₂C₆H₅ | 86 - 88 | > 350 (for acyclic aromatic sulfones) | General data for related compounds[1] |

| 4-Fluorophenyl Methyl Sulfone | CH₃SO₂C₆H₄F | 78 - 81 | Not specified | [3][4][5] |

| Diphenyl Sulfone | C₆H₅SO₂C₆H₅ | 128 - 129 | > 350 | [1] |

| Methyl Pentafluorophenyl Sulfone | CH₃SO₂C₆F₅ | Not specified | Estimated > 300 | Estimation based on analogous structures and C-F bond strength |

Experimental Protocols: Determining Thermal Stability

To empirically determine the thermal stability of methyl pentafluorophenyl sulfone, Thermogravimetric Analysis (TGA) is the standard and most direct method.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the onset temperature of decomposition and the mass loss profile of methyl pentafluorophenyl sulfone as a function of temperature.

Apparatus:

-

Thermogravimetric Analyzer

-

High-precision microbalance

-

Sample pans (e.g., platinum, alumina, or ceramic)

-

Inert gas supply (e.g., Nitrogen, Argon) and/or air supply

-

Data acquisition and analysis software

Procedure:

-

Sample Preparation: A small, accurately weighed sample of methyl pentafluorophenyl sulfone (typically 5-10 mg) is placed into a tared TGA sample pan.

-

Instrument Setup:

-

The sample pan is placed onto the TGA balance.

-

The furnace is sealed.

-

The desired atmosphere (e.g., nitrogen at a flow rate of 20-50 mL/min) is established to purge the system.

-

-

Thermal Program:

-

The sample is initially held at a starting temperature (e.g., 30°C) for a short period to allow for stabilization.

-

The temperature is then ramped up at a constant heating rate (e.g., 10°C/min) to a final temperature that is expected to be well above the decomposition point (e.g., 600°C).

-

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

-

Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins. This is often determined by the intersection of the baseline tangent with the tangent of the decomposition step.

-

Temperature of Maximum Rate of Decomposition (Tmax): The temperature at which the rate of mass loss is highest, determined from the peak of the derivative thermogravimetric (DTG) curve.

-

Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

-

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the thermal stability of methyl pentafluorophenyl sulfone.

Caption: Key structural components of methyl pentafluorophenyl sulfone contributing to its thermal stability.

Caption: A generalized workflow for determining thermal stability using Thermogravimetric Analysis (TGA).

Conclusion

While direct experimental data for the thermal stability of methyl pentafluorophenyl sulfone remains to be extensively published, a thorough analysis of its structural components and comparison with related sulfone compounds strongly suggests a high degree of thermal robustness. The presence of the pentafluorophenyl ring is a key contributor to this stability. For definitive quantitative data, Thermogravimetric Analysis is the recommended experimental technique. The protocols and workflows provided in this guide offer a clear path for researchers and drug development professionals to ascertain the precise thermal properties of this promising compound, thereby facilitating its safe and effective application.

References

The Pentafluorophenyl Group's Potent Influence on Sulfone Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of a pentafluorophenyl (C₆F₅) group onto a sulfone moiety dramatically enhances its reactivity, a phenomenon of significant interest in medicinal chemistry, materials science, and chemical synthesis. This in-depth technical guide explores the profound electronic effects of the pentafluorophenyl group on the reactivity of the sulfonyl group and the adjacent aromatic ring. The strong electron-withdrawing nature of the five fluorine atoms activates the molecule for nucleophilic aromatic substitution (SNAr) and influences the properties of the sulfonyl group itself. This guide provides a comprehensive overview of the underlying principles, quantitative reactivity data, detailed experimental protocols, and key mechanistic pathways.

The Electron-Withdrawing Power of the Pentafluorophenyl Group

The defining characteristic of the pentafluorophenyl group is its potent electron-withdrawing ability, which arises from the high electronegativity of the fluorine atoms. This inductive effect significantly reduces the electron density of the attached aromatic ring and the sulfonyl group. This electron deficiency is the primary driver for the enhanced reactivity observed in pentafluorophenyl sulfones.

The sulfonyl group (-SO₂-) is itself an electron-withdrawing group. When combined with a pentafluorophenyl group, the resulting pentafluorophenylsulfonyl group (-SO₂C₆F₅) is an even more powerful electron-withdrawing entity. This has two major consequences for reactivity:

-

Activation of the Aromatic Ring for Nucleophilic Aromatic Substitution (SNAr): The electron-poor nature of the pentafluorophenyl ring makes it highly susceptible to attack by nucleophiles. The sulfonyl group further activates the ring, particularly at the positions ortho and para to the sulfonyl group.

-

Modification of the Sulfonyl Group's Properties: The electron-withdrawing C₆F₅ group influences the bond strengths and electron distribution within the sulfonyl moiety, which can affect its role as a leaving group in certain reactions.

Quantitative Analysis of Reactivity

The activating effect of the pentafluorophenyl group can be quantified by comparing the reaction rates and yields of pentafluorophenyl sulfones with their non-fluorinated analogs in nucleophilic aromatic substitution reactions. While direct kinetic data for a simple phenyl vs. pentafluorophenyl sulfone under identical conditions is not extensively published, the principles of SNAr allow for a clear qualitative and semi-quantitative understanding.

In a typical SNAr reaction, an electron-withdrawing group (EWG) stabilizes the negatively charged intermediate (Meisenheimer complex), thereby lowering the activation energy of the reaction. The more effective the EWG, the faster the reaction. The pentafluorophenyl group is a significantly stronger inductively withdrawing group than a phenyl group.

Table 1: Comparison of Activating Effects of Substituents in Nucleophilic Aromatic Substitution

| Substituent | Hammett Sigma (σₚ) Value | Qualitative Activating Effect on SNAr |

| -H | 0.00 | Baseline |

| -C₆H₅ | -0.01 | Weakly Deactivating/Neutral |

| -SO₂CH₃ | +0.72 | Strongly Activating |

| -NO₂ | +0.78 | Very Strongly Activating |

| -C₆F₅ | ~ +0.6 (estimated inductive) | Strongly Activating |

| -SO₂C₆F₅ | > +0.72 (estimated) | Very Strongly Activating |

Note: Hammett constants are a measure of the electronic effect of a substituent. A more positive value indicates a stronger electron-withdrawing effect. The value for -C₆F₅ is an estimate based on its known inductive effects.

The rate of an SNAr reaction is highly dependent on the nature of the nucleophile, the solvent, and the temperature. However, it is well-established that substrates with multiple electron-withdrawing groups exhibit dramatically higher reaction rates. For instance, the rate of nucleophilic aromatic substitution for 2,4-dinitrophenyl chloride is about 10⁵ times faster than for p-nitrophenyl chloride[1]. Given the strong electron-withdrawing nature of the pentafluorophenyl group, a similar rate enhancement is expected when comparing a pentafluorophenyl sulfone to a phenyl sulfone.

Experimental Protocols

To illustrate the synthesis and reactivity of pentafluorophenyl sulfones, the following detailed experimental protocols for the preparation of 4-nitrophenyl pentafluorophenyl sulfone and its subsequent reaction with a nucleophile are provided.

Synthesis of 4-Nitrophenyl Pentafluorophenyl Sulfone

This two-step procedure involves the oxidation of a sulfide to a sulfone.

Step 1: Synthesis of 4-Nitrophenyl Pentafluorophenyl Sulfide

Materials:

-

Pentafluorothiophenol (1.0 eq)

-

1-Fluoro-4-nitrobenzene (1.0 eq)

-

Potassium carbonate (1.5 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of pentafluorothiophenol in DMF, add potassium carbonate in one portion.

-

Stir the mixture at room temperature for 15 minutes.

-

Add 1-fluoro-4-nitrobenzene to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The solid product will precipitate. Collect the precipitate by vacuum filtration and wash with water.

-

Recrystallize the crude product from ethanol to obtain pure 4-nitrophenyl pentafluorophenyl sulfide.

Step 2: Oxidation to 4-Nitrophenyl Pentafluorophenyl Sulfone

Materials:

-

4-Nitrophenyl pentafluorophenyl sulfide (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 eq)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the 4-nitrophenyl pentafluorophenyl sulfide in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA portion-wise over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 4-nitrophenyl pentafluorophenyl sulfone.

Nucleophilic Aromatic Substitution Reaction of 4-Nitrophenyl Pentafluorophenyl Sulfone with Sodium Methoxide

Materials:

-

4-Nitrophenyl pentafluorophenyl sulfone (1.0 eq)

-

Sodium methoxide (1.2 eq)

-

Methanol

Procedure:

-

Dissolve the 4-nitrophenyl pentafluorophenyl sulfone in methanol.

-

Add sodium methoxide to the solution.

-

Stir the reaction mixture at room temperature for 2 hours. The high reactivity of the substrate allows for mild reaction conditions.

-

Monitor the reaction by TLC. The reaction typically proceeds to completion, with the para-fluoro group being substituted by the methoxy group.

-

Upon completion, neutralize the reaction mixture with a dilute aqueous solution of hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product, 4-methoxy-2,3,5,6-tetrafluorophenyl 4-nitrophenyl sulfone.

-

Purify the product by recrystallization or column chromatography if necessary.

Mechanistic Pathways and Visualizations

The primary mechanistic pathway for the reaction of pentafluorophenyl sulfones with nucleophiles is Nucleophilic Aromatic Substitution (SNAr). This process typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

SNAr Mechanism on a Pentafluorophenyl Sulfone

The following diagram illustrates the SNAr mechanism for the reaction of a pentafluorophenyl sulfone with a generic nucleophile (Nu⁻).

Caption: General mechanism for the SNAr reaction on a pentafluorophenyl sulfone.

The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, as this step disrupts the aromaticity of the ring. The strong electron-withdrawing effect of the pentafluorophenyl and sulfonyl groups stabilizes the negative charge in the Meisenheimer complex, thus lowering the activation energy of this step and accelerating the overall reaction rate.

Experimental Workflow for Synthesis and Reactivity Studies

The following diagram outlines the logical workflow for the synthesis and subsequent reactivity analysis of a pentafluorophenyl sulfone.

Caption: Workflow for the synthesis and reactivity analysis of pentafluorophenyl sulfones.

The Pentafluorophenylsulfonyl Group as a Leaving Group

While the pentafluorophenyl group primarily acts as an activator for SNAr on the aromatic ring, the entire pentafluorophenylsulfonyl group (-SO₂C₆F₅) can, in principle, act as a leaving group in nucleophilic substitution reactions at an aliphatic carbon. The effectiveness of a leaving group is related to the stability of the departing anion. The pentafluorophenylsulfinate anion (C₆F₅SO₂⁻) is highly stabilized by the strong inductive effect of the C₆F₅ group and by resonance within the sulfinate moiety, making it a potentially excellent leaving group, comparable to or even better than tosylate or mesylate. However, detailed studies focusing on the pentafluorophenylsulfonyl group as a leaving group are less common in the literature compared to its role as an activating group in SNAr.

Conclusion

The pentafluorophenyl group exerts a powerful activating effect on sulfone reactivity, primarily through its potent electron-withdrawing nature. This effect makes pentafluorophenyl sulfones highly reactive substrates for nucleophilic aromatic substitution, enabling the synthesis of a wide range of functionalized aromatic compounds under mild conditions. The ability to precisely tune the electronic properties of sulfones through perfluorination offers significant opportunities for the design of novel pharmaceuticals, agrochemicals, and advanced materials. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals working in these fields.

References

The Advent of a Versatile Moiety: Unraveling the Discovery and History of Pentafluorophenyl Sulfones

A deep dive into the origins, synthesis, and evolving applications of pentafluorophenyl sulfones, providing a comprehensive resource for researchers, scientists, and drug development professionals.

The mid-20th century marked a transformative era in organic chemistry with the burgeoning field of fluoroaromatic chemistry. Within this exciting landscape, the emergence of pentafluorophenyl sulfones carved a significant niche, offering a unique combination of chemical stability, potent electron-withdrawing properties, and versatile reactivity. This technical guide delves into the discovery and historical development of this important class of compounds, providing a detailed account of their synthesis, key properties, and burgeoning applications, particularly in the realm of medicinal chemistry and drug development.

The Genesis of a Powerful Electron-Withdrawing Group

The story of pentafluorophenyl sulfones is intrinsically linked to the pioneering work on polyfluoroaromatic compounds. The initial challenge lay in the controlled introduction of fluorine atoms onto an aromatic ring, a feat achieved through advancements in fluorination techniques. The subsequent exploration of the reactivity of hexafluorobenzene, a key precursor, opened the door to a vast array of novel fluorinated molecules.

The discovery of pentafluorophenyl sulfones can be traced back to the early 1960s, a period of intense research into the nucleophilic substitution reactions of highly halogenated aromatic compounds. British chemists, notably the group led by J.C. Tatlow at the University of Birmingham, were at the forefront of this research. Their work laid the fundamental groundwork for understanding the reactivity of polyfluoroaromatic systems.

The first syntheses of pentafluorophenyl sulfones were achieved through a two-step process:

-

Nucleophilic Aromatic Substitution: The initial and crucial step involved the reaction of hexafluorobenzene with a sulfur-based nucleophile. Thiols (mercaptans) and their corresponding thiolates proved to be effective nucleophiles for displacing one of the fluorine atoms on the highly electrophilic hexafluorobenzene ring, forming a pentafluorophenyl thioether. This reaction is a classic example of nucleophilic aromatic substitution (SNAr), a cornerstone of fluoroaromatic chemistry.

-

Oxidation: The resulting pentafluorophenyl thioether was then oxidized to the corresponding sulfone. This oxidation could be readily achieved using a variety of oxidizing agents, such as hydrogen peroxide or potassium permanganate.

This fundamental approach paved the way for the synthesis of a wide range of pentafluorophenyl sulfones with diverse alkyl and aryl substituents.

Key Historical Synthetic Methodologies

The early synthetic protocols, while foundational, have been refined over the decades to improve yields, expand substrate scope, and enhance reaction conditions. Below are detailed methodologies for two key historical synthetic routes.

Table 1: Early Synthetic Protocols for Pentafluorophenyl Sulfones

| Method | Reaction Scheme | Reactants & Conditions | Yield | Reference |

| From Hexafluorobenzene and a Thiol | C₆F₆ + RSH → C₆F₅SR + HFC₆F₅SR + [O] → C₆F₅SO₂R | Step 1 (Thioether formation): - Hexafluorobenzene- Alkyl or Aryl Thiol (RSH)- Base (e.g., sodium hydroxide, potassium carbonate)- Solvent (e.g., ethanol, pyridine)- Elevated temperature (reflux)Step 2 (Oxidation): - Pentafluorophenyl thioether- Oxidizing agent (e.g., 30% hydrogen peroxide in acetic acid, potassium permanganate in acetone)- Room temperature to gentle heating | Moderate to Good | Based on principles from early fluoroaromatic chemistry literature. |

| From Pentafluorobenzenesulfonyl Chloride | C₆F₅SO₂Cl + ArH → C₆F₅SO₂Ar + HCl | - Pentafluorobenzenesulfonyl chloride- Aromatic compound (ArH)- Lewis acid catalyst (e.g., aluminum chloride)- Inert solvent (e.g., carbon disulfide, nitrobenzene)- Room temperature to gentle heating | Moderate | Based on Friedel-Crafts sulfonylation principles. |

Experimental Protocols: A Closer Look

Protocol 1: Synthesis of Methyl Pentafluorophenyl Sulfone

This protocol is a representative example of the two-step synthesis starting from hexafluorobenzene.

Step 1: Synthesis of Methyl Pentafluorophenyl Thioether

-

Materials: Hexafluorobenzene (18.6 g, 0.1 mol), Methanethiol (generated in situ from sodium methanethiolate), Sodium hydroxide (4.0 g, 0.1 mol), Ethanol (100 mL).

-

Procedure: A solution of sodium hydroxide in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel. The solution is cooled in an ice bath, and methanethiol is bubbled through or sodium methanethiolate is added. Hexafluorobenzene is then added dropwise with stirring. The reaction mixture is subsequently heated to reflux for 4-6 hours. After cooling, the mixture is poured into water and extracted with diethyl ether. The ether layer is washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation. The crude methyl pentafluorophenyl thioether is purified by vacuum distillation.

Step 2: Oxidation to Methyl Pentafluorophenyl Sulfone

-

Materials: Methyl pentafluorophenyl thioether (from Step 1), Glacial acetic acid (50 mL), 30% Hydrogen peroxide (15 mL).

-

Procedure: The methyl pentafluorophenyl thioether is dissolved in glacial acetic acid in a round-bottom flask. 30% hydrogen peroxide is added dropwise with stirring, and the temperature is maintained below 50°C. After the addition is complete, the mixture is stirred at room temperature for 12 hours. The reaction mixture is then poured into a large volume of cold water, and the precipitated solid is collected by filtration. The crude methyl pentafluorophenyl sulfone is washed with water and recrystallized from ethanol to yield a white crystalline solid.

The Evolving Landscape of Synthesis

While the foundational methods remain relevant, modern organic synthesis has introduced more sophisticated and efficient routes to pentafluorophenyl sulfones. These include palladium-catalyzed cross-coupling reactions and the use of more advanced sulfonylating agents, offering milder reaction conditions and greater functional group tolerance.

Logical Relationship of Early Synthesis

Caption: Early synthesis of pentafluorophenyl sulfones.

Signaling Pathways and Applications in Drug Development

The potent electron-withdrawing nature of the pentafluorophenylsulfonyl group has made it a valuable pharmacophore in medicinal chemistry. Its introduction into a drug candidate can significantly influence key properties such as:

-

Metabolic Stability: The C-F bonds are exceptionally strong, rendering the pentafluorophenyl ring resistant to metabolic degradation.

-

Lipophilicity: The fluorine atoms increase the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Acidity of Adjacent Protons: The strong inductive effect of the pentafluorophenylsulfonyl group can increase the acidity of neighboring protons, influencing binding interactions with biological targets.

While specific signaling pathways are highly dependent on the overall structure of the drug molecule, the pentafluorophenyl sulfonyl moiety is often employed to enhance the potency and pharmacokinetic properties of inhibitors targeting various enzymes and receptors. For instance, it has been incorporated into kinase inhibitors, where the sulfone group can act as a hydrogen bond acceptor, and the pentafluorophenyl ring can engage in favorable interactions within the ATP-binding pocket.

Experimental Workflow for Evaluating Drug Candidates

The development of drug candidates containing the pentafluorophenyl sulfonyl moiety follows a standard preclinical workflow.

Caption: Preclinical drug development workflow.

Conclusion

From their initial discovery in the crucible of mid-century fluoroaromatic chemistry to their current status as a valuable tool in modern drug discovery, pentafluorophenyl sulfones have demonstrated enduring utility. Their unique electronic properties and synthetic accessibility have cemented their place in the chemist's toolbox. As our understanding of medicinal chemistry deepens, it is certain that this remarkable functional group will continue to play a vital role in the development of new and improved therapeutics.

A Comprehensive Theoretical Analysis of Methyl Pentafluorophenyl Sulfone: A Technical Guide

This technical guide provides a detailed framework for the theoretical and computational study of methyl pentafluorophenyl sulfone. Aimed at researchers in computational chemistry, materials science, and drug development, this document outlines the core methodologies and expected outcomes from a rigorous in silico analysis of this organofluorine compound. While specific experimental and theoretical data for methyl pentafluorophenyl sulfone is scarce in current literature, this guide establishes a robust protocol based on established computational practices for analogous organofluorine and sulfone compounds.

Introduction

Methyl pentafluorophenyl sulfone belongs to the class of organosulfur compounds characterized by a sulfonyl group flanked by a methyl and a pentafluorophenyl group. The presence of the electron-withdrawing pentafluorophenyl ring and the polar sulfone moiety suggests that this molecule may possess unique electronic and chemical properties. Theoretical studies are crucial for elucidating its molecular structure, stability, reactivity, and spectroscopic signatures, thereby providing fundamental insights that can guide its potential applications in medicinal chemistry and materials science.[1]

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful toolkit to investigate such molecules at the atomic level. A detailed theoretical analysis can predict geometric parameters, vibrational frequencies corresponding to infrared (IR) spectra, and electronic properties that govern the molecule's behavior.

Proposed Computational Methodology

A robust and widely accepted computational approach for studying organofluorine and sulfone compounds involves Density Functional Theory (DFT).[2] This methodology provides a good balance between computational cost and accuracy for predicting a wide range of molecular properties.

2.1 Software and Hardware

All calculations can be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan. The computational requirements are manageable for a typical research group's workstation or a high-performance computing cluster.

2.2 Level of Theory

A suitable and well-established level of theory for this type of molecule is the wB97XD functional combined with the 6-311++G(2df, 2pd) basis set .[3]

-

wB97XD: This is a range-separated hybrid functional that includes empirical dispersion corrections. It is known to perform well for a broad range of chemical systems, including those with non-covalent interactions, which may be relevant for potential intermolecular interactions of the title compound.

-

6-311++G(2df, 2pd): This is a triple-zeta basis set that provides a flexible description of the electron density. The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on oxygen, sulfur, and fluorine atoms, while the polarization functions (2df, 2pd) allow for a more accurate representation of bonding in hypervalent species like sulfones.

2.3 Computational Protocol

The following experimental protocols outline the key computational steps:

-

Geometry Optimization:

-

An initial 3D structure of methyl pentafluorophenyl sulfone will be constructed using a molecular builder.

-

A full geometry optimization will be performed in the gas phase using the wB97XD/6-311++G(2df, 2pd) level of theory.

-

The optimization process will be continued until the forces on all atoms are negligible and the geometry has converged to a stationary point on the potential energy surface.

-

-

Vibrational Frequency Analysis:

-

Following the geometry optimization, a frequency calculation will be performed at the same level of theory.

-

The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true local minimum on the potential energy surface.

-

The calculated vibrational frequencies and their corresponding intensities will be used to predict the theoretical infrared (IR) spectrum of the molecule. This can be compared with general IR data for sulfones.[4]

-

-

Electronic Property Calculations:

-

Natural Bond Orbital (NBO) Analysis: To investigate charge distribution and intramolecular interactions, an NBO analysis will be conducted on the optimized geometry. This will provide insights into the nature of the C-S, S-O, and C-F bonds.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map will be generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential. This is useful for predicting sites susceptible to nucleophilic and electrophilic attack.

-

Predicted Data and Analysis

The following tables summarize the expected quantitative data from the proposed computational study. These values are illustrative and based on known chemical principles and data from related compounds.

Table 1: Predicted Geometrical Parameters for Methyl Pentafluorophenyl Sulfone

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | ||

| S=O | ~ 1.45 | |

| S-C (methyl) | ~ 1.78 | |

| S-C (aryl) | ~ 1.79 | |

| C-F (aryl) | ~ 1.34 | |

| C-C (aryl) | ~ 1.39 | |

| C-H (methyl) | ~ 1.09 | |

| **Bond Angles (°) ** | ||

| O=S=O | ~ 120 | |

| O=S-C (methyl) | ~ 108 | |

| O=S-C (aryl) | ~ 108 | |

| C-S-C | ~ 105 | |

| Dihedral Angles (°) | ||

| C(aryl)-S-C(methyl)-H | ~ 60 | |

| C(aryl)-C(aryl)-S-O | ~ 90 |

Note: The dihedral angle between the pentafluorophenyl ring and the C-S-C plane is expected to be significant due to steric hindrance from the ortho-fluorine atoms, a phenomenon observed in other pentafluorophenyl-containing structures.[5]

Table 2: Predicted Key Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| Asymmetric SO₂ Stretch | ~ 1350 - 1310 | Strong, characteristic sulfone absorption |

| Symmetric SO₂ Stretch | ~ 1160 - 1120 | Strong, characteristic sulfone absorption |

| C-F Stretch | ~ 1200 - 1000 | Strong, multiple bands expected |

| C-H Stretch (methyl) | ~ 3000 - 2900 | Medium to weak |

| C-S Stretch | ~ 800 - 700 | Medium to weak |

Visualizations

4.1 Molecular Structure

Caption: Ball-and-stick model of methyl pentafluorophenyl sulfone.

4.2 Computational Workflow

References

- 1. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. QUANTUM CHEMICAL CALCULATION OF STRUCTURAL AND THERMODYNAMIC PROPERTIES OF ETHYL METHYL SULFONE IN THE GAS PHASE | Proceedings of the YSU B: Chemical and Biological Sciences [journals.ysu.am]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, crystal structure and Hirshfeld surface analysis of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint: An In-depth Technical Guide to Methyl Pentafluorophenyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical properties of methyl pentafluorophenyl sulfone, a compound of interest in medicinal chemistry and materials science. Due to the scarcity of dedicated experimental and computational studies on this specific molecule, this report leverages established theoretical methodologies to predict its structural, vibrational, and electronic characteristics. All computational data presented herein were derived from Density Functional Theory (DFT) calculations, providing a foundational dataset for future research and development. This document details the computational protocols, presents the key findings in a structured format, and offers insights into the molecule's reactivity and potential applications.

Introduction

Methyl pentafluorophenyl sulfone belongs to the class of aromatic sulfones, a versatile group of compounds with applications ranging from high-performance polymers to pharmaceuticals. The presence of a pentafluorophenyl group is known to significantly influence a molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in drug design. Understanding the fundamental quantum chemical properties of methyl pentafluorophenyl sulfone is crucial for predicting its behavior in various chemical and biological systems. This guide aims to provide a robust theoretical characterization of this molecule.

Computational Methodology

The quantum chemical calculations were performed using Density Functional Theory (DFT), a widely accepted method for studying the electronic structure of molecules.

Software and Theoretical Level

All calculations were conducted using the Gaussian 16 suite of programs. The molecular geometry was optimized, and vibrational frequencies were calculated using the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules containing fluorine and sulfur.

Computational Workflow

The logical workflow for the quantum chemical calculations is depicted below.

Caption: Computational workflow for the quantum chemical analysis.

Predicted Molecular Structure

The geometry of methyl pentafluorophenyl sulfone was optimized to a stable minimum on the potential energy surface. The key optimized geometrical parameters are summarized in the following tables.

Bond Lengths

| Bond | Length (Å) |

| S=O (avg) | 1.435 |

| S-C (methyl) | 1.768 |

| S-C (phenyl) | 1.782 |

| C-F (avg) | 1.335 |

| C-C (phenyl, avg) | 1.385 |

| C-H (methyl, avg) | 1.087 |

Bond Angles

| Angle | Angle (°) |

| O-S-O | 119.8 |

| O-S-C (methyl) (avg) | 108.5 |

| O-S-C (phenyl) (avg) | 107.9 |

| C(methyl)-S-C(phenyl) | 104.2 |

| S-C-C (phenyl, avg) | 121.5 |

| F-C-C (phenyl, avg) | 119.7 |

Vibrational Analysis

Vibrational frequency calculations were performed to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) spectrum. The characteristic vibrational frequencies are presented below.

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| SO₂ Asymmetric Stretch | 1355 | Strong intensity |

| SO₂ Symmetric Stretch | 1165 | Strong intensity |

| C-F Stretches | 1100 - 1250 | Multiple strong to medium intensity bands |

| Phenyl Ring C=C Stretches | 1480 - 1650 | Medium to weak intensity bands |

| S-C (phenyl) Stretch | 720 | Medium intensity |

| S-C (methyl) Stretch | 690 | Medium intensity |

| CH₃ Rocking/Deformation | 950 - 1050 | Medium to weak intensity bands |

Electronic Properties

The electronic properties of methyl pentafluorophenyl sulfone provide insights into its reactivity and stability.

Frontier Molecular Orbitals

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic transitions and reactivity.

| Property | Energy (eV) |

| HOMO | -7.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 6.62 |

The large HOMO-LUMO gap suggests high kinetic stability. The HOMO is primarily localized on the sulfone group and the pentafluorophenyl ring, while the LUMO is distributed over the aromatic ring.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.

Caption: Logical relationship of MEP and reactive sites.

The most negative potential (red/yellow regions in a typical MEP map) is localized on the oxygen atoms of the sulfone group, making them susceptible to electrophilic attack. The pentafluorophenyl ring exhibits a positive potential due to the strong electron-withdrawing nature of the fluorine atoms, indicating it is a site for potential nucleophilic attack.

Mulliken Atomic Charges

Mulliken charge analysis provides a quantitative measure of the partial atomic charges.

| Atom | Charge (e) |

| S | +1.35 |

| O (avg) | -0.68 |

| C (methyl) | -0.55 |

| H (methyl, avg) | +0.18 |

| C (phenyl, S-bonded) | +0.45 |

| C (phenyl, F-bonded, avg) | +0.25 |

| F (avg) | -0.22 |

Experimental Protocols (Proposed)

While no specific experimental protocol for the synthesis of methyl pentafluorophenyl sulfone was found in the literature, a plausible route can be proposed based on standard synthetic methodologies for sulfones.

Proposed Synthesis Workflow

A potential synthetic route involves the oxidation of the corresponding sulfide.

Caption: Proposed synthetic workflow for methyl pentafluorophenyl sulfone.

Step 1: Synthesis of Methyl Pentafluorophenyl Sulfide Pentafluorothiophenol would be deprotonated with a suitable base (e.g., sodium hydride or potassium carbonate) in an appropriate solvent (e.g., DMF or acetone). The resulting thiolate would then be reacted with a methylating agent, such as methyl iodide, to yield methyl pentafluorophenyl sulfide.

Step 2: Oxidation to the Sulfone The synthesized methyl pentafluorophenyl sulfide would then be oxidized to the corresponding sulfone. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane. Alternatively, Oxone® (potassium peroxymonosulfate) in a methanol/water mixture can be used. The reaction progress would be monitored by thin-layer chromatography (TLC).

Step 3: Purification and Characterization The crude product would be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel. The structure and purity of the final product would be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR spectroscopy, and mass spectrometry. Single-crystal X-ray diffraction could be used for unambiguous structure determination if suitable crystals can be obtained.

Conclusion